molecular formula C9H9NO6 B11882159 Ethyl 4,5-dihydroxy-2-nitrobenzoate

Ethyl 4,5-dihydroxy-2-nitrobenzoate

Cat. No.: B11882159
M. Wt: 227.17 g/mol
InChI Key: GNHVDYINBIESSF-UHFFFAOYSA-N
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Description

Contextualization within the Nitrobenzoate Ester Family

Nitrobenzoate esters are a class of organic compounds characterized by the presence of a nitro group (-NO₂) and an ester functional group (-COOR) attached to a benzene (B151609) ring. These compounds are considered key intermediates in organic synthesis. rsc.orgnumberanalytics.com The position of the nitro group and the nature of the alcohol-derived ester group can significantly influence the chemical and physical properties of the molecule.

For instance, ethyl 4-nitrobenzoate (B1230335), a related compound, is a pale yellow crystalline solid used in the synthesis of various organic compounds, including pharmaceuticals and dyes. fengchengroup.comscirp.org It can be synthesized through the esterification of 4-nitrobenzoic acid with ethanol (B145695). scirp.orgprepchem.com The reduction of the nitro group in nitrobenzoates is a crucial reaction, often leading to the formation of aminobenzoates, which are also valuable in chemical synthesis. orgsyn.org

The properties of nitrobenzoate esters, such as melting point and boiling point, vary depending on their specific structure. For example, methyl 3-nitrobenzoate has a melting point of 78-80 °C and a boiling point of 279 °C. cas.orgchemicalbook.com

Table 1: Properties of Selected Nitrobenzoate Esters

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Ethyl 4-nitrobenzoateC₉H₉NO₄195.17 sigmaaldrich.com55-59 sigmaaldrich.com
Methyl 3-nitrobenzoateC₈H₇NO₄181.15 chemicalbook.comsigmaaldrich.com78-80 chemicalbook.comsigmaaldrich.com
Ethyl 4,5-dimethoxy-2-nitrobenzoateC₁₁H₁₃NO₆255.22 scbt.comNot available

Structural Features and Significance of the Dihydroxy-Nitrobenzoate Moiety

The defining feature of ethyl 4,5-dihydroxy-2-nitrobenzoate is the dihydroxy-nitrobenzoate moiety. This refers to the benzene ring substituted with two hydroxyl (-OH) groups, a nitro (-NO₂) group, and a carboxylate group. The specific arrangement of these functional groups—hydroxyl groups at positions 4 and 5, and a nitro group at position 2 relative to the ethyl ester—creates a unique electronic and steric environment on the aromatic ring.

The presence of hydroxyl groups, which are electron-donating, and a nitro group, which is strongly electron-withdrawing, leads to a complex interplay of electronic effects that can influence the reactivity of the molecule. This particular substitution pattern is a key area of interest for researchers exploring the synthesis of complex molecules. For example, related dihydroxy-nitrobenzoate compounds like methyl 2,4-dihydroxy-5-nitrobenzoate and methyl 3,4-dihydroxy-5-nitrobenzoate are also subjects of scientific interest. nih.govambeed.com The intramolecular hydrogen bonding that can occur between adjacent hydroxyl and nitro or carboxylate groups can also impact the molecule's conformation and properties, as seen in the case of methyl 2-hydroxy-3-nitrobenzoate. nih.gov

Overview of Research Trajectories for Aromatic Nitro Compounds and Benzoate (B1203000) Esters

Aromatic nitro compounds are a cornerstone of industrial and synthetic chemistry, serving as precursors for a vast array of products including dyes, polymers, pesticides, and pharmaceuticals. nih.govresearchgate.net Research in this area is extensive, focusing on the development of new synthetic methods and applications. rsc.org A primary research trajectory involves the reduction of the nitro group to an amino group, a fundamental transformation in the synthesis of many valuable compounds. numberanalytics.com The reactivity of the aromatic ring itself, influenced by the powerful electron-withdrawing nature of the nitro group, is another major area of investigation. organic-chemistry.org

Benzoate esters, on the other hand, are widely recognized for their applications as intermediates in the chemical and pharmaceutical industries. fengchengroup.comscirp.org Research often focuses on their synthesis, including esterification reactions, and their subsequent chemical transformations. scirp.orgprepchem.com The study of benzoate esters also extends to their biological activities and their potential as chemoattractants for certain microorganisms. nih.gov The combination of these two important functional groups within the same molecule, as seen in nitrobenzoate esters, creates a versatile platform for chemical exploration and the development of new materials and molecules with desired properties. numberanalytics.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO6

Molecular Weight

227.17 g/mol

IUPAC Name

ethyl 4,5-dihydroxy-2-nitrobenzoate

InChI

InChI=1S/C9H9NO6/c1-2-16-9(13)5-3-7(11)8(12)4-6(5)10(14)15/h3-4,11-12H,2H2,1H3

InChI Key

GNHVDYINBIESSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])O)O

Origin of Product

United States

Strategic Synthetic Methodologies for Ethyl 4,5 Dihydroxy 2 Nitrobenzoate and Its Key Precursors/derivatives

Direct Esterification Routes to Nitrobenzoates

Direct esterification represents a fundamental approach to producing nitrobenzoate esters. This method typically involves the reaction of a nitrobenzoic acid with an alcohol in the presence of an acid catalyst.

Acid-Catalyzed Esterification of 4,5-Dihydroxy-2-nitrobenzoic Acid

The direct esterification of 4,5-dihydroxy-2-nitrobenzoic acid with ethanol (B145695) is a primary method for synthesizing ethyl 4,5-dihydroxy-2-nitrobenzoate. This reaction is typically catalyzed by a strong acid. google.com A general principle for this type of reaction involves heating the nitrobenzoic acid with an excess of the desired alcohol in the presence of a catalyst. google.com For instance, the esterification of nitrobenzoic acids can be carried out using a C1-C3 alkanol in an inert solvent with a polyfluoroalkanesulfonic acid catalyst at temperatures ranging from 60 to 120°C. google.com Another approach involves heating a mixture of a nitrobenzoic acid and glycerol (B35011) with an acid esterification catalyst that is soluble in the reaction medium. google.com

The Fischer esterification method is a classic example of acid-catalyzed esterification. In a related synthesis, 3-nitrobenzoic acid can be converted to its methyl ester using anhydrous methanol (B129727) and concentrated sulfuric acid. truman.edu It is crucial that the starting nitrobenzoic acid is dry, as the presence of water can reverse the equilibrium and decrease the product yield. truman.edu

ReactantsCatalystConditionsProduct
4,5-Dihydroxy-2-nitrobenzoic Acid, EthanolStrong Acid (e.g., H₂SO₄)HeatingThis compound
Nitrobenzoic Acid, C1-C3 AlkanolPolyfluoroalkanesulfonic Acid60-120°C, Inert SolventAlkyl Nitrobenzoate
3-Nitrobenzoic Acid, Anhydrous MethanolConcentrated H₂SO₄-Methyl 3-nitrobenzoate

Nitration Reactions for the Introduction of the Nitro Group

The introduction of a nitro group onto the aromatic ring is a critical step in the synthesis of nitrobenzoates and is typically achieved through electrophilic aromatic substitution.

Electrophilic Aromatic Nitration of Substituted Benzoate (B1203000) Esters

The nitration of a substituted benzoate ester, such as ethyl benzoate, is a common method to introduce a nitro group. This reaction is a classic example of electrophilic aromatic substitution. webassign.net A mixture of concentrated nitric acid and concentrated sulfuric acid is typically used to generate the nitronium ion (NO₂⁺), which is the active electrophile. webassign.netmiracosta.edu The reaction is generally carried out at low temperatures, often in an ice bath, to control the reaction rate and regioselectivity. miracosta.edugrabmyessay.com The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion. aiinmr.com The ester group is an electron-withdrawing group, which deactivates the aromatic ring and directs the incoming nitro group to the meta-position. webassign.net

Regioselective Nitration Considerations for Dihydroxy-Substituted Systems

In dihydroxy-substituted systems, the hydroxyl groups are strong activating groups and ortho-, para-directors. webassign.net This makes the regioselective nitration more complex. The powerful activating nature of the hydroxyl groups can lead to rapid reactions and the potential for multiple nitration products. webassign.net Therefore, controlling the reaction conditions is crucial to achieve the desired regioselectivity. Mild nitrating agents and controlled temperatures are often employed. For instance, nitration of aromatic compounds can be achieved with high regioselectivity using an aqueous solution of sodium dodecylsulfate and dilute nitric acid at room temperature. rsc.orgresearchgate.net Another approach involves using dinitrogen pentoxide in the presence of a solid zeolite with small pores to achieve a high proportion of the para-nitro substituted isomer. google.com

Derivatization Strategies from Precursors with Different Oxygenation Patterns

An alternative synthetic strategy involves starting with a precursor that already has a different oxygenation pattern and then modifying it to obtain the target molecule.

Conversion of Methoxy- or Other Ether Derivatives to Dihydroxy Forms

The final step in the synthesis of this compound involves the cleavage of the ether protecting groups from the intermediate, Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate. This deprotection step is crucial and can be accomplished using several methods, primarily involving strong acids or nucleophilic reagents. prepchem.comgoogle.comgoogle.com

One established method for cleaving aryl ethers is treatment with strong protic acids like concentrated hydrobromic acid (HBr) or hydrochloric acid (HCl). prepchem.comgoogle.com For instance, the demethylation of 5-nitrovanillin (B156571) has been achieved by refluxing with concentrated HBr in acetic acid, yielding the corresponding dihydroxy compound. prepchem.com However, these harsh conditions can sometimes lead to the formation of impurities, such as ring-brominated byproducts, which can be difficult to remove. google.com

A more modern approach involves nucleophilic dealkylation. This can be achieved using a combination of lithium hydroxide (B78521) and an aromatic mercapto compound like thiophenol or 2-mercaptobenzothiazole (B37678) in a polar aprotic solvent. google.comwipo.int This method is often cleaner and avoids the decomposition of the product that can occur under strong acidic conditions, allowing the reaction to be driven to completion with higher purity. google.com Another patented method describes the de-ethylation of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde (B64345) using a reagent system of zinc chloride, water, and hydrochloric acid. google.com

Deprotection MethodReagentsKey FeaturesSource
Acid Cleavage Concentrated Hydrobromic Acid (HBr)Strong acid conditions; can cause side reactions and impurity formation. prepchem.comgoogle.com
Nucleophilic Dealkylation Lithium Hydroxide & ThiophenolMilder conditions, high yield, avoids decomposition of the product. google.comgoogle.com
Lewis Acid/HCl Zinc Chloride, Water, HClAlternative method for cleaving ethyl ethers. google.com

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of Ethyl 4,5-dihydroxy-2-nitrobenzoate with high precision. This technique allows for the calculation of the elemental formula of the molecule, providing a high degree of confidence in its identity. For this compound (C9H9NO6), the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, would either confirm or refute the presence of the target compound.

Table 1: Theoretical Exact Mass for this compound

Compound NameMolecular FormulaTheoretical Exact Mass (Da)
This compoundC9H9NO6227.0430

Data is theoretical and for illustrative purposes.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be crystallizable, single-crystal X-ray crystallography would offer unambiguous proof of its three-dimensional structure. This powerful technique determines the spatial arrangement of atoms within the crystal lattice, confirming connectivity and stereochemistry.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond confirming the molecular structure, X-ray crystallography reveals how molecules are arranged in the solid state. This includes the analysis of intermolecular forces such as hydrogen bonding, which would be expected to be significant for this compound due to the presence of two hydroxyl groups and a nitro group. These interactions govern the crystal's stability and physical properties. For instance, in related nitro-substituted aromatic esters, intermolecular interactions like C—H···O hydrogen bonds have been observed to link molecules into specific motifs. The analysis would detail bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's conformation in the solid state.

Table 2: Potential Intermolecular Interactions for this compound

Interaction TypeDonorAcceptorPotential Motif
Hydrogen BondO-H (hydroxyl)O (nitro/carbonyl/hydroxyl)Chains, Dimers, Sheets
Hydrogen BondC-H (aromatic/ethyl)O (nitro/carbonyl)Extended Networks

This table represents potential interactions based on functional groups and is for illustrative purposes.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be developed, utilizing a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks would provide a quantitative measure of its purity. For related compounds like ethyl 4-nitrobenzoate (B1230335), HPLC methods have been established to achieve purity assessments of over 99%.

Table 3: Illustrative HPLC Method Parameters

ParameterCondition
ColumnC18, various dimensions
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid
DetectionUV-Vis (at a wavelength of maximum absorbance)
Flow Rate1.0 mL/min

These parameters are illustrative and would require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Reaction Mixtures

While HPLC is generally preferred for a compound with the polarity of this compound, GC-MS could be employed if the compound is sufficiently volatile and thermally stable, or if it can be derivatized to increase its volatility. This technique is highly effective for identifying volatile impurities or by-products in a reaction mixture. In a GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity in the gas chromatograph before being fragmented and detected by the mass spectrometer. The resulting mass spectrum for each separated component provides a fingerprint that can be used for identification. For the related, more volatile compound ethyl 4-nitrobenzoate, GC-MS data is available and shows characteristic fragmentation patterns.

Reactivity Profiles and Mechanistic Investigations of Ethyl 4,5 Dihydroxy 2 Nitrobenzoate Transformations

Reduction Chemistry of the Nitro Group

The electron-withdrawing nitro group on the aromatic ring is a primary site for chemical modification, most notably through reduction to an amino group. This transformation is a critical step in the synthesis of various valuable intermediates.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro compounds to their corresponding anilines. This process involves the use of hydrogen gas in the presence of a metal catalyst.

The choice of metal catalyst is crucial for the successful hydrogenation of nitroarenes, influencing both the reaction's efficiency and selectivity.

Palladium (Pd/C): Palladium on carbon (Pd/C) is a reliable and commonly used catalyst for the reduction of nitro groups. For instance, the reduction of the related compound, ethyl 4,5-difluoro-2-nitrobenzoate, to its amino derivative is achieved using hydrogen gas with a Pd/C catalyst. Catalysts based on supported palladium have demonstrated high selectivity in the hydrogenation of nitro groups. researchgate.net

Platinum (Pt/C, PtO₂): Platinum-based catalysts are also highly effective. The catalytic reduction of ethyl p-nitrobenzoate using a platinum oxide catalyst is a convenient laboratory method. orgsyn.org In the synthesis of a precursor for the tyrosine kinase inhibitor Erlotinib, the nitro group of ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is reduced to an amine via hydrogenation with Platinum(IV) oxide (PtO₂·H₂O). Supported platinum catalysts are frequently used in hydrogenation reactions despite their high cost. researchgate.net

Raney Nickel: Raney nickel is a cost-effective and highly active catalyst for the hydrogenation of substituted nitroarenes, making it a common choice for industrial applications. nih.gov However, its use is associated with safety risks due to its pyrophoric nature, requiring it to be stored as a suspension in water. nih.gov A significant drawback of Raney nickel is its tendency to cause hydrodehalogenation as a side reaction when hydrogenating halonitroarenes. nih.govgoogle.com Doping Raney nickel with metals like molybdenum has been explored to improve performance in specific applications, such as the reduction of dinitroaromatic compounds. google.com

A comparative overview of common catalysts for nitro group reduction is presented below.

CatalystCommon Substrate ExamplesKey Characteristics
Pd/C Ethyl 4,5-difluoro-2-nitrobenzoate, Nitrobenzene (B124822)Reliable, high selectivity. researchgate.net
PtO₂ Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, Ethyl p-nitrobenzoateHighly effective, convenient for laboratory scale. orgsyn.org
Raney Nickel Substituted Nitroarenes, p-ChloronitrobenzeneLow cost, excellent activity, pyrophoric, can cause side reactions like hydrodehalogenation. nih.govgoogle.com

The solvent can significantly influence the rate and outcome of catalytic hydrogenation. researchgate.net For the hydrogenation of substituted nitrobenzenes, solvents like isopropanol (B130326) and ethanol (B145695) have been used with palladium-based catalysts. researchgate.net In the case of 2-nitro-2′-hydroxy-5′-methyl-azobenzene hydrogenation on Raney nickel, the highest yields of the desired product were achieved in morpholine (B109124) and proton-containing solvents such as aliphatic alcohols. researchgate.net The solvent can potentially act as a homogeneous catalyst during intermediate stages of the reduction process. researchgate.net

Achieving chemo- and regioselectivity is paramount when other reducible functional groups are present in the molecule. For nitroarenes containing sensitive groups like halogens, specific strategies are needed to prevent unwanted side reactions. For example, in the hydrogenation of halonitroarenes with Raney nickel, dedicated inhibitors are often added to minimize hydrodehalogenation and improve chemoselectivity. nih.gov Alternative reduction systems, such as indium metal in the presence of ammonium (B1175870) chloride in aqueous ethanol, have been shown to selectively reduce the nitro group in compounds like ethyl 4-nitrobenzoate (B1230335) while tolerating other functional groups. orgsyn.org

Catalytic Hydrogenation to Amino Benzoates

Reactions Involving the Hydroxyl Groups

The two phenolic hydroxyl groups at the 4- and 5-positions of the benzene (B151609) ring are nucleophilic and can readily participate in various reactions, allowing for further functionalization of the molecule.

Etherification: The hydroxyl groups can be converted to ethers through reactions like the Williamson ether synthesis. In a key step for the synthesis of ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, the precursor ethyl 3,4-dihydroxybenzoate is treated with 2-chloroethyl methyl ether. This nucleophilic substitution reaction is typically performed in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), which deprotonates the phenolic hydroxyls to enhance their nucleophilicity. The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF).

Esterification: While information on the esterification of the phenolic hydroxyl groups of ethyl 4,5-dihydroxy-2-nitrobenzoate is limited in the provided context, the general reactivity of phenols suggests they can be acylated to form esters. This would typically involve reaction with an acyl chloride or anhydride (B1165640) under basic conditions.

A summary of etherification reaction conditions is provided below.

ParameterCondition
Alkylating Agent 2-Chloroethyl methyl ether
Base Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
Solvent Dimethylformamide (DMF), Acetone, or Tetrahydrofuran (THF)
Temperature 50–100°C

Catechol-Type Reactivity

The dihydroxy-substituted aromatic ring of this compound is a key feature, imparting reactivity similar to that of catechol. This functionality is susceptible to oxidation, which can lead to the formation of quinone-type structures. The presence of both hydroxyl groups and a nitro group on the benzene ring influences its electronic properties and reactivity.

The catechol moiety is also a target for enzymatic action. For instance, studies on the degradation of 4-nitrocatechol (B145892) (a related compound) by microorganisms like Burkholderia cepacia and Ochrobactrum sp. B2 have shown that the catechol ring is cleaved. nih.govtandfonline.comnih.gov This process often involves dioxygenase enzymes that break the aromatic ring, initiating a cascade of reactions that lead to smaller, more readily metabolized molecules. nih.govtandfonline.comnih.gov While these studies were not performed on this compound directly, they provide a model for the potential enzymatic degradation of its catechol core.

Transformations at the Ester Moiety

The ethyl ester group of the molecule provides another site for chemical transformations, primarily through hydrolysis and transesterification.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4,5-dihydroxy-2-nitrobenzoic acid. This reaction is typically catalyzed by acid or base. Alkaline hydrolysis of similar ethyl nitrobenzoates has been studied, revealing pseudo-first-order kinetics. The rate of this reaction is influenced by the substituents on the benzene ring. For example, the presence of an electron-withdrawing nitro group generally increases the rate of alkaline hydrolysis.

Transesterification: This process involves the reaction of the ethyl ester with another alcohol in the presence of a catalyst to form a new ester. This reaction is reversible and can be driven to completion by using a large excess of the new alcohol or by removing one of the products. While specific studies on the transesterification of this compound are not prevalent, the general principles of ester chemistry apply. For instance, the synthesis of various esters from substituted benzoic acids is a common practice in organic synthesis. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Considerations

The aromatic ring of this compound is subject to both electrophilic and nucleophilic substitution reactions, with the existing substituents directing the position of incoming groups.

Nucleophilic Aromatic Substitution (NAS): NAS involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. youtube.comyoutube.commasterorganicchemistry.com The presence of the electron-withdrawing nitro group makes the ring more susceptible to nucleophilic attack. youtube.comyoutube.commasterorganicchemistry.com This is particularly true for positions ortho and para to the nitro group. youtube.com Therefore, in this compound, a nucleophile could potentially displace one of the hydroxyl groups, although this would depend on the reaction conditions and the nature of the nucleophile.

Degradation Pathways and Environmental Fate

The environmental degradation of this compound is expected to proceed through the breakdown of its catechol and nitroaromatic structures.

Microbial degradation is a key pathway for the breakdown of related nitrocatechol compounds. nih.govtandfonline.comnih.gov Studies on 4-nitrocatechol have shown that bacteria can utilize it as a sole source of carbon and nitrogen. nih.govtandfonline.comnih.gov The degradation pathway often begins with the enzymatic removal of the nitro group, followed by ring cleavage. nih.govtandfonline.comnih.gov For example, the degradation of 4-nitrocatechol by Burkholderia cepacia and Ochrobactrum sp. B2 proceeds through the formation of 1,2,4-benzenetriol. nih.govtandfonline.comnih.gov

The ultimate fate of the molecule in the environment would involve its mineralization to carbon dioxide, water, and inorganic nitrate. The specific pathways and rates of degradation for this compound would depend on various environmental factors such as the microbial populations present, oxygen levels, and pH.

Computational Chemistry and Theoretical Studies on Ethyl 4,5 Dihydroxy 2 Nitrobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and chemical behavior of molecules. These methods, grounded in the principles of quantum mechanics, can elucidate electron distribution, molecular orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry and energy of organic compounds. For a molecule like Ethyl 4,5-dihydroxy-2-nitrobenzoate, DFT calculations would typically be employed to determine the most stable conformation by optimizing the geometry to a minimum on the potential energy surface. These calculations can also provide key energetic data, such as the total energy, which is crucial for comparing the stability of different isomers or conformers.

While specific DFT data for this compound is not readily found, studies on related nitroaromatic compounds demonstrate the utility of this approach. For instance, DFT has been used to analyze the molecular properties of various nitrobenzene (B124822) derivatives to understand their toxicological effects dergipark.org.tr.

Table 1: Illustrative DFT-Calculated Properties for a Related Nitroaromatic Compound (Note: The following data is for a representative nitroaromatic compound and not this compound)

PropertyCalculated Value
Total Energy-X.XXXX Hartrees
Dipole MomentY.YY Debye
HOMO Energy-Z.ZZ eV
LUMO Energy-A.AA eV
HOMO-LUMO GapB.BB eV

Data is illustrative and based on general values for similar compounds.

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, and conjugative and hyperconjugative interactions within a molecule. It provides a detailed picture of the electron delocalization from occupied Lewis-type NBOs to unoccupied non-Lewis NBOs. For this compound, NBO analysis could reveal the extent of electron delocalization involving the benzene (B151609) ring, the nitro group, the hydroxyl groups, and the ester functional group. This information is vital for understanding the molecule's stability and reactivity.

NBO analysis can also shed light on intramolecular and intermolecular hydrogen bonding. In the case of this compound, the hydroxyl groups and the nitro group can participate in such interactions, which significantly influence the compound's physical and chemical properties. Studies on similar molecules, such as Ethyl 2-[(E)-4-(dimethylamino)benzylidenehydrazino]-5-nitrobenzoate, have utilized crystallographic data to understand intramolecular hydrogen bonding patterns researchgate.net.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the time-dependent behavior of a molecular system, MD can provide insights into conformational changes and the influence of the solvent environment.

For this compound, MD simulations could be used to explore its conformational landscape, identifying the most populated conformations in different solvents. This is particularly important for understanding how the molecule behaves in a biological system, where it is surrounded by water molecules. The simulations can also help to understand the dynamics of hydrogen bonding between the solute and solvent molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are extensively used in drug discovery and toxicology to predict the activity of new compounds.

For this compound, a QSAR model could be developed to predict its potential biological activities based on its structural features. This would involve calculating a set of molecular descriptors that encode different aspects of the molecule's structure.

The development of a QSAR model involves several steps: selecting a dataset of compounds with known activities, calculating molecular descriptors, building a mathematical model using statistical methods like multiple linear regression or machine learning algorithms, and validating the model's predictive power dergipark.org.trnih.gov.

Recent studies on nitroaromatic compounds have focused on developing QSAR models to predict their mutagenicity nih.govresearchgate.net. These studies highlight the importance of selecting appropriate descriptors and robust validation techniques to ensure the reliability of the predictions.

Table 2: Key Steps in QSAR Model Development

StepDescription
Data Set SelectionGathering a collection of molecules with experimentally determined biological activity.
Descriptor CalculationComputing a wide range of molecular descriptors (e.g., topological, electronic, steric).
Model BuildingUsing statistical methods to establish a relationship between descriptors and activity.
Model ValidationAssessing the predictive performance of the model using internal and external validation sets.

Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods can be used to predict the spectroscopic parameters of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can be valuable for confirming the structure of a synthesized compound or for interpreting experimental spectra.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for a Related Compound (Note: The following data is for a representative nitrobenzoate and not this compound)

Spectroscopic ParameterPredicted ValueExperimental Value
¹H NMR (aromatic)7.5 - 8.5 ppm7.6 - 8.3 ppm
¹³C NMR (C=O)~165 ppm~164 ppm
IR (C=O stretch)~1720 cm⁻¹~1712 cm⁻¹ scirp.org
IR (NO₂ stretch)~1530, 1350 cm⁻¹~1520, 1367 cm⁻¹ scirp.org

Predicted values are illustrative and based on general DFT predictions for similar functional groups.

Reaction Mechanism Elucidation through Computational Transition State Analysis

The synthesis of this compound typically involves the electrophilic aromatic substitution (EAS) reaction, specifically the nitration of a precursor like ethyl 4,5-dihydroxybenzoate. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool to model this reaction, identify the transition states, and determine the activation energies, thereby explaining the regioselectivity and feasibility of the reaction.

The nitration of an aromatic ring is a well-studied reaction that generally proceeds through a two-step mechanism involving the formation of a carbocation intermediate known as a σ-complex or Wheland intermediate. masterorganicchemistry.com The first step, which is typically the rate-determining step, involves the attack of the electrophile (the nitronium ion, NO₂⁺) on the electron-rich aromatic ring. masterorganicchemistry.commasterorganicchemistry.com The second, faster step is the deprotonation of the carbocation to restore aromaticity. masterorganicchemistry.com

In the case of a substituted benzene ring, such as a dihydroxybenzoate derivative, the existing substituents profoundly influence the position of the incoming electrophile. The hydroxyl (-OH) and the ester (-COOEt) groups on the precursor to this compound direct the nitration. Hydroxyl groups are strongly activating and ortho-, para-directing, while the ethyl carboxylate group is deactivating and meta-directing. The directing effects of these substituents are a key factor in the regioselectivity of the nitration.

Computational studies on similar molecules, such as the nitration of phenol (B47542) and other substituted benzenes, have been performed to understand these effects. For instance, DFT calculations on the nitration of phenol show that the transition states leading to the ortho and para substituted products are lower in energy than the one leading to the meta product. nih.gov This is attributed to the ability of the hydroxyl group to stabilize the positive charge in the σ-complex through resonance.

For the precursor to this compound, the two hydroxyl groups at positions 4 and 5 strongly activate the ring. The nitration is expected to occur at a position that is ortho or para to these activating groups and meta to the deactivating ester group. The formation of the 2-nitro isomer is consistent with these directing effects.

Detailed Research Findings

Kinetic studies on the oxidation and nitration of catechols have shown that the reaction proceeds through the formation of a quinone intermediate which then undergoes a Michael addition with the nitrite (B80452) ion. nih.gov However, under different conditions, a direct electrophilic attack of the nitronium ion on the aromatic ring is the operative mechanism. acs.org

DFT studies on the nitration of benzene have identified the key stationary points on the potential energy surface, including the initial π-complex, the transition state for the formation of the σ-complex, the σ-complex itself, and the final product. researchgate.net The formation of the σ-complex is generally the rate-determining step. researchgate.net

Interactive Data Tables

The following tables present hypothetical yet plausible data based on computational studies of similar electrophilic aromatic nitration reactions. These values are intended to be illustrative of the kind of data that would be obtained from a detailed computational analysis of the nitration of ethyl 4,5-dihydroxybenzoate.

Table 1: Calculated Relative Energies of Intermediates and Transition States for the Nitration of a Model Dihydroxybenzoate System

SpeciesRelative Energy (kcal/mol)
Reactants (Dihydroxybenzoate + NO₂⁺)0.0
π-Complex-5.2
Transition State (ortho-attack)+15.8
σ-Complex (ortho-attack)+8.1
Transition State (meta-attack)+25.3
σ-Complex (meta-attack)+18.9
Product (Nitro-dihydroxybenzoate + H⁺)-20.5

Note: These values are illustrative and based on typical DFT calculations for electrophilic aromatic nitration.

Table 2: Key Geometric Parameters of the Calculated Transition State for Ortho-Nitration

ParameterValue
C(ring)-N Distance1.95 Å
N-O Bond Lengths (in NO₂)1.20 Å
C(ring)-H Bond Length (at site of attack)1.15 Å
Dihedral Angle (NO₂ relative to ring)35°

Note: These are representative values for a transition state in an electrophilic nitration reaction.

The computational analysis of the reaction mechanism for the formation of this compound, through methods like DFT, provides a detailed picture of the energetic landscape of the reaction. The elucidation of transition state structures and their corresponding energies confirms the regioselectivity observed in the synthesis and offers a quantitative understanding of the factors controlling the reaction. While direct computational data for this specific molecule is sparse, the principles derived from related systems offer a solid foundation for understanding its formation.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Precursor in the Synthesis of Complex Organic Molecules

Ethyl 4,5-dihydroxy-2-nitrobenzoate is a valuable precursor in the field of organic synthesis. Its unique arrangement of functional groups—a nitro group ortho to an ester and two hydroxyl groups on the benzene (B151609) ring—allows for a variety of chemical transformations. These reactive sites make it an important starting material for constructing more complex molecular architectures.

The presence of the nitro group, which is a strong electron-withdrawing group, activates the aromatic ring for certain reactions and can be readily reduced to an amino group, opening up further synthetic possibilities. The hydroxyl groups can be alkylated or acylated, and the ethyl ester can be hydrolyzed or transesterified. This versatility makes the compound a key building block in the synthesis of a range of organic molecules.

The utility of this compound is particularly evident in pharmaceutical synthesis, where it serves as a crucial intermediate for creating complex drug molecules.

A significant application of this compound is in the synthesis of quinazoline (B50416) derivatives. Quinazolines are a class of heterocyclic compounds that form the core structure of many biologically active molecules. One of the most notable examples is the synthesis of tyrosine kinase inhibitors, a class of targeted cancer therapy drugs.

Erlotinib, a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a prominent drug synthesized using a derivative of this compound. vjs.ac.vn The synthesis of Erlotinib often starts from ethyl 3,4-dihydroxybenzoate, which is then converted to ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate. vjs.ac.vn This intermediate is a direct derivative of this compound where the hydroxyl groups have been etherified. This etherification is a key step to protect the hydroxyl groups during subsequent reactions.

Table 1: Key Intermediates in the Synthesis of Erlotinib

Intermediate CompoundRole in Synthesis
Ethyl 3,4-dihydroxybenzoateStarting material for the synthesis of the quinazoline core. vjs.ac.vn
Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoateA key intermediate where hydroxyl groups are protected, and the nitro group is positioned for subsequent reactions. vjs.ac.vn
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoateFormed by the reduction of the nitro group, this intermediate is crucial for the cyclization reaction to form the quinazoline ring.
4-Chloro-6,7-bis(2-methoxyethoxy)quinazolineAn important intermediate that reacts with 3-ethynylaniline (B136080) to form the final Erlotinib structure. nih.gov

Intermediate in Pharmaceutical Synthesis

Building Block for Benzimidazole (B57391) Analogues

While the primary documented use of this compound and its derivatives is in the synthesis of quinazolines, the core structure also lends itself to the synthesis of other heterocyclic systems, such as benzimidazoles. The diamino derivative, obtained after the reduction of the nitro group and another substituent, can be condensed with various aldehydes or carboxylic acids to form the benzimidazole ring. This versatility makes it a potential building block for a range of benzimidazole analogues with potential therapeutic applications.

The chemical scaffold of this compound is also relevant in the agrochemical industry. The nitroaromatic and dihydroxy functionalities are found in various pesticides and herbicides. While specific examples directly using this compound are not extensively documented in publicly available literature, its structural motifs are present in known agrochemicals. For instance, fluorinated diamine precursors, which can be synthesized from related nitrobenzoate compounds, are used in the creation of heterocyclic compounds for agrochemical studies. The reactivity of the nitro group and the potential for modification of the hydroxyl groups make it a plausible precursor for developing new agrochemical agents.

The aromatic nature and the presence of chromophoric and auxochromic groups (nitro and hydroxyl groups, respectively) in this compound suggest its potential use in the synthesis of dyes. The nitro group is a well-known chromophore, and the hydroxyl groups can act as auxochromes, which can modify the color and intensity of the dye. By undergoing various chemical reactions, such as diazotization and coupling, derivatives of this compound could be transformed into a range of dyestuffs.

In the fragrance industry, esters of benzoic acid are commonly used. While there is no direct evidence of this compound itself being used as a fragrance, its structural framework is a basis from which fragrant molecules can be synthesized. The ester group is a key component of many synthetic fragrances, and modifications to the rest of the molecule can tune its olfactory properties.

Exploration in Materials Science

The application of this compound is also being explored in the field of materials science. vjs.ac.vn The presence of multiple functional groups allows for its incorporation into larger polymeric structures or for its use in the creation of novel materials with specific properties. For example, the hydroxyl groups can participate in polymerization reactions to form polyesters or polyethers. The nitro group can be used to introduce specific electronic properties or can be chemically modified to create cross-linking sites within a polymer matrix.

The potential for this compound to be used in the development of functional materials, such as those with specific optical or electronic properties, is an area of ongoing research. Its ability to form hydrogen bonds and to be chemically modified makes it an interesting candidate for the design of new materials with tailored characteristics.

Potential for Optical, Electrical, or Thermal Properties in Advanced Materials

Specific research findings on the optical, electrical, or thermal properties of this compound are not extensively documented in the available scientific literature. However, an analysis of its molecular structure allows for preliminary postulations regarding its potential in materials science.

The structure of this compound, featuring an aromatic ring substituted with both electron-donating hydroxyl (-OH) groups and a strong electron-withdrawing nitro (-NO2) group, suggests the possibility of interesting electronic and optical behaviors. The push-pull nature of these substituents can lead to significant intramolecular charge transfer, a characteristic often associated with nonlinear optical (NLO) properties. Materials with NLO properties are valuable in applications such as optical switching and frequency conversion.

The presence of hydroxyl groups also indicates the potential for the formation of extensive hydrogen bonding networks in the solid state. These intermolecular interactions can significantly influence the thermal properties of the material, such as its melting point and thermal stability. Furthermore, such organized supramolecular structures can impact the bulk optical and electrical properties of the material.

While these characteristics suggest a theoretical potential for this compound as a functional material, the absence of empirical data means that its actual performance in these areas has yet to be experimentally verified and quantified. Detailed research, including synthesis, purification, and comprehensive characterization, would be necessary to validate these potential applications.

Table of Potential Properties (Theoretical)

Below is an interactive table outlining the theoretically expected properties based on the compound's structure. Note: These are not experimentally verified data for this compound.

Property DomainInfluencing Structural Feature(s)Potential Application Area
Optical Nitro group (electron-withdrawing), Hydroxyl groups (electron-donating), Aromatic ring (conjugated system)Nonlinear optics, Dyes and pigments
Electrical Intramolecular charge transfer from hydroxyl to nitro groupsOrganic semiconductors (theoretical)
Thermal Hydroxyl groups (hydrogen bonding)High-stability polymers (as a monomer)

Future Directions in Research on Ethyl 4,5 Dihydroxy 2 Nitrobenzoate

Development of Green and Sustainable Synthetic Routes

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research on Ethyl 4,5-dihydroxy-2-nitrobenzoate should prioritize the development of green and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize non-hazardous materials.

One promising avenue of investigation involves the adaptation of methods used for structurally similar compounds. For instance, the synthesis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is achieved through a two-step process starting from ethyl 3,4-dihydroxybenzoate. This process involves an initial etherification followed by a regioselective nitration. Future studies could explore a direct nitration of a suitable dihydroxybenzoate precursor, potentially protecting the hydroxyl groups temporarily to achieve the desired regioselectivity for the nitro group at the 2-position.

Furthermore, the application of green catalytic systems, which have been successfully employed for the synthesis of other nitrobenzoates, represents a significant area for future exploration. Research has demonstrated the efficacy of using ultradispersed natural zeolite catalysts, in conjunction with ultrasound or microwave irradiation, for the esterification of 4-nitrobenzoic acid to produce ethyl 4-nitrobenzoate (B1230335). scirp.org These methods are noted for being solvent-free and avoiding the use of aggressive and environmentally harmful reagents like strong acids. scirp.org A key future objective would be to investigate the applicability of these technologies for the direct synthesis or modification of this compound.

Catalyst/MethodReactantsProductYieldReference
Ultradispersed Zeolites (H-MOR, H-HEU-M) with Microwave/Ultrasound4-Nitrobenzoic acid, Ethanol (B145695)Ethyl 4-nitrobenzoateup to 67% scirp.org
Indium/Ammonium (B1175870) Chloride in Aqueous EthanolEthyl 4-nitrobenzoateEthyl 4-aminobenzoate (B8803810)90% orgsyn.org
Nitric Acid/Sulfuric AcidEthyl 3,4-bis(2-methoxyethoxy)benzoateEthyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate-

This table presents data for related nitrobenzoate compounds, suggesting potential green synthetic routes for future research on this compound.

Exploration of Novel Derivatizations for Enhanced Chemical Space Diversity

The functional groups of this compound provide multiple reaction sites for derivatization, allowing for the expansion of its chemical space and the potential creation of novel molecules with unique properties. Future research should systematically explore these derivatization pathways.

A primary target for derivatization is the nitro group. Its reduction to an amino group is a fundamental transformation that opens up a vast array of subsequent reactions. For example, the reduction of ethyl 4-nitrobenzoate to ethyl 4-aminobenzoate is a well-established process. orgsyn.org This amino derivative can then serve as a precursor for the synthesis of more complex heterocyclic structures. Research on other nitrobenzoate derivatives has shown that the resulting amino compound can undergo "one-pot" nitro-reductive cyclization with aldehydes to form benzimidazoles. mdpi.com Applying such a strategy to the amino derivative of this compound could lead to a new class of dihydroxy-substituted benzimidazole (B57391) esters.

The phenolic hydroxyl groups also offer significant opportunities for derivatization. They can be alkylated, acylated, or used as nucleophiles in various coupling reactions. The synthesis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate from a dihydroxy precursor via etherification is a clear example of this. Future work could explore the selective derivatization of one or both hydroxyl groups to fine-tune the electronic and steric properties of the molecule.

Parent CompoundReaction TypeProduct ClassPotential ApplicationReference
Ethyl 4-chloro-3-nitrobenzoateNucleophilic substitution, Reductive cyclizationBenzimidazolesOptoelectronic materials mdpi.com
Ethyl 4-nitrobenzoateReductionAromatic aminesPharmaceutical intermediates orgsyn.org
Ethyl 3,4-dihydroxybenzoateEtherification, NitrationSubstituted nitrobenzoatesSynthetic intermediates

This table illustrates derivatization strategies on related benzoate (B1203000) compounds that could be explored for this compound to expand its chemical diversity.

Advanced Mechanistic Studies using In Situ Spectroscopic Techniques

A thorough understanding of the reaction mechanisms governing the synthesis and derivatization of this compound is crucial for optimizing reaction conditions, improving yields, and minimizing by-products. The use of advanced in situ spectroscopic techniques will be instrumental in achieving this.

Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry can provide real-time information on the concentration of reactants, intermediates, and products throughout a chemical reaction. For instance, FTIR has been used to monitor the esterification of 4-nitrobenzoic acid, identifying the characteristic C=O ester peak and the disappearance of the carboxylic acid peak. scirp.orgresearchgate.net Similar in situ FTIR studies could be designed to investigate the kinetics and mechanism of the synthesis of this compound.

Furthermore, H₂¹⁸O labeling experiments, coupled with mass spectrometry, have been employed to elucidate the mechanism of esterification reactions. rsc.org Such isotopic labeling studies would be invaluable in understanding the role of water and other reagents in the formation and derivatization of the target compound. Future research should aim to construct a detailed mechanistic portfolio for the key reactions involving this compound, leveraging these powerful analytical tools.

Integration with Flow Chemistry and Automated Synthesis Platforms

To enhance the efficiency, reproducibility, and scalability of the synthesis of this compound and its derivatives, future research should focus on integrating synthetic routes with flow chemistry and automated platforms.

Flow chemistry offers numerous advantages over traditional batch synthesis, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly for highly exothermic or hazardous reactions like nitration. solubilityofthings.com The development of continuous-flow processes for the synthesis of related compounds, such as the two-step synthesis of benzocaine (B179285) (an amino-benzoate ester), highlights the potential of this technology. scirp.org A future goal would be to design a continuous-flow system for the multi-step synthesis of this compound and its subsequent derivatization.

Automated synthesis platforms can further accelerate research by enabling high-throughput screening of reaction conditions and rapid library synthesis of derivatives. These platforms can systematically vary parameters such as temperature, pressure, catalyst loading, and reagent stoichiometry to quickly identify optimal reaction conditions. The integration of automated flow systems with real-time analytics would create a powerful tool for the rapid development and optimization of synthetic routes for this class of compounds.

Q & A

Basic: What are the optimal synthetic routes for Ethyl 4,5-dihydroxy-2-nitrobenzoate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves nitration and esterification of hydroxybenzoic acid derivatives. For example, nitration of ethyl 4,5-dihydroxybenzoate under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield the nitro derivative. Reaction monitoring via thin-layer chromatography (TLC) and optimizing stoichiometry (e.g., molar ratios of nitrating agents) are critical to minimize byproducts like over-nitrated isomers . Evidence from analogous compounds (e.g., 4-chloro-5-hydroxy-2-nitrobenzoic acid) suggests that protecting hydroxyl groups with acetyl or benzyl groups prior to nitration improves regioselectivity . Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity. Yield optimization requires precise temperature control and inert atmospheres to prevent oxidation of phenolic groups .

Basic: Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the ester linkage (e.g., ethyl group triplet at ~1.3 ppm and quartet at ~4.3 ppm) and nitro group positioning (aromatic proton splitting patterns). Use DMSO-d₆ as a solvent to observe hydroxyl protons (~10–12 ppm), though deuterated acetone may suppress exchange broadening .
  • HPLC-MS: Reverse-phase HPLC with a C18 column (methanol/water + 0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) verifies molecular ion peaks ([M+H]⁺) and fragments. Calibrate using standards of structurally similar nitroaromatics .
  • FT-IR: Key bands include nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching), ester carbonyl (~1700 cm⁻¹), and hydroxyl (~3200–3500 cm⁻¹). Compare with reference spectra of ethyl nitrobenzoates to avoid misassignment .

Advanced: How can researchers resolve contradictions between spectral data and crystallographic results for this compound?

Methodological Answer:
Discrepancies may arise from polymorphism (e.g., different crystal packing altering NMR chemical shifts) or dynamic effects in solution (e.g., hydrogen-bonding variability). To resolve:

Single-Crystal XRD: Determine the solid-state structure to confirm bond lengths, angles, and hydrogen-bonding networks. For example, Ethyl 5,6-dihydroxybenzofuran-3-carboxylate (a structural analog) was resolved using Cu Kα radiation and SHELXL refinement, revealing intermolecular O–H···O interactions that stabilize the lattice .

DFT Calculations: Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) for the XRD-derived geometry. Deviations >0.5 ppm may indicate conformational flexibility in solution .

Variable-Temperature NMR: Probe dynamic processes (e.g., hydroxyl proton exchange) by acquiring spectra at 25°C and −40°C. Broadening or splitting changes can confirm intramolecular hydrogen-bond persistence .

Advanced: What role do hydrogen-bonding patterns play in the stability and reactivity of this compound?

Methodological Answer:
Hydrogen bonding governs both stability (e.g., crystal packing) and reactivity (e.g., nitro group electrophilicity). Graph-set analysis (as per Etter’s rules) can classify interactions:

  • Intramolecular: O–H···O bonds between adjacent hydroxyl and nitro groups may form 6-membered rings, reducing solubility in nonpolar solvents .
  • Intermolecular: In crystals, hydroxyl-nitro or hydroxyl-ester carbonyl interactions create infinite chains (C(6) motifs) or dimers (R₂²(8)), enhancing thermal stability. These patterns are identifiable via XRD and IR temperature-dependent studies .
  • Reactivity Implications: Strong intermolecular H-bonding in the solid state may slow nitro group reduction reactions. Solvent choice (e.g., DMF vs. THF) can disrupt H-bonds, altering reaction kinetics .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?

Methodological Answer:

Electrostatic Potential Maps: Calculate using DFT (e.g., B3LYP/6-311G**) to identify electron-deficient regions. The nitro group meta to hydroxyls likely exhibits high positive potential, favoring attack by nucleophiles (e.g., amines) at the 2-position .

Transition-State Modeling: Use QM/MM methods to simulate reaction pathways. For example, the nitro group’s electron-withdrawing effect lowers the activation energy for substitution at adjacent positions.

Solvent Effects: Include implicit solvation models (e.g., PCM) to assess how protic solvents stabilize intermediates via H-bonding .

Advanced: What crystallographic insights are critical for understanding the molecular conformation of this compound?

Methodological Answer:

  • Unit Cell Parameters: Determine via single-crystal XRD (e.g., triclinic P 1 symmetry, as seen in Ethyl 5,6-dihydroxybenzofuran-3-carboxylate) to analyze packing efficiency and density .
  • Torsion Angles: Measure the dihedral angle between the nitro group and aromatic ring. Angles >30° indicate steric hindrance from ortho hydroxyls, affecting planarity and conjugation .
  • Hydrogen-Bond Networks: Identify short contacts (e.g., O···O distances <2.8 Å) and graph-set motifs (e.g., D(2) chains) to predict solubility and melting points .

Advanced: What methodologies are recommended for evaluating the compound’s potential bioactivity in drug discovery?

Methodological Answer:

  • In Silico Docking: Use AutoDock or Schrödinger to screen against target enzymes (e.g., tyrosine kinases or oxidoreductases). The nitro group’s electron-deficient nature may favor binding to Fe-containing active sites .
  • ADMET Prediction: Employ SwissADME to assess bioavailability. The ester group may enhance membrane permeability but increase hydrolysis risk in vivo.
  • In Vitro Assays: Test antioxidant activity via DPPH radical scavenging (comparing IC₅₀ to gallic acid) or anti-inflammatory effects via COX-2 inhibition ELISA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.